molecular formula C24H30N2O2 B11980036 2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide CAS No. 303087-45-8

2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-tert-butylcyclohexylidene)acetohydrazide

Cat. No.: B11980036
CAS No.: 303087-45-8
M. Wt: 378.5 g/mol
InChI Key: UIZYLNAQGCTQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a tert-butylcyclohexylidene moiety, and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the biphenyl and tert-butylcyclohexylidene intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the tert-butylcyclohexylidene moiety can be prepared via a Friedel-Crafts alkylation reaction. The final step involves the condensation of these intermediates with acetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Nitrated or halogenated biphenyl derivatives.

Scientific Research Applications

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic receptors, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide: Unique due to its combination of biphenyl and tert-butylcyclohexylidene groups.

    4-tert-Butylphenol: Similar in having a tert-butyl group but lacks the biphenyl and hydrazide functionalities.

    2,4-Ditert-butylphenol: Contains multiple tert-butyl groups but differs in overall structure and reactivity.

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-tert-butylcyclohexylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

303087-45-8

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C24H30N2O2/c1-24(2,3)20-11-13-21(14-12-20)25-26-23(27)17-28-22-15-9-19(10-16-22)18-7-5-4-6-8-18/h4-10,15-16,20H,11-14,17H2,1-3H3,(H,26,27)

InChI Key

UIZYLNAQGCTQTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.